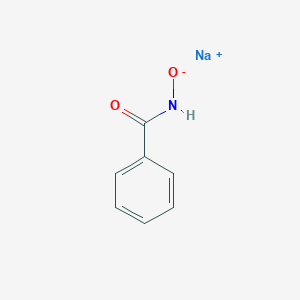

sodium;N-oxidobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “sodium;N-oxidobenzamide” is a chemical substance cataloged in the PubChem database

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “sodium;N-oxidobenzamide” would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

The compound “sodium;N-oxidobenzamide” can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

1.1. Anticancer Activity

Sodium N-oxidobenzamide and its derivatives have been investigated for their anticancer properties. The presence of the N-oxide group enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy in cancer therapies. Heterocyclic N-oxides have been shown to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor growth .

1.2. Antibacterial and Antifungal Properties

The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research indicates that modifications to the benzamide structure can enhance these properties, providing a pathway for creating more effective treatments against resistant strains of bacteria and fungi .

1.3. Prodrug Development

Sodium N-oxidobenzamide can serve as a prodrug, where the N-oxide functionality is critical for metabolic activation within the body. This property allows for targeted drug delivery systems that release the active drug in specific tissues or under certain physiological conditions, thereby minimizing side effects and improving therapeutic outcomes .

2.1. Herbicidal Properties

Recent studies have highlighted the potential of sodium N-oxidobenzamide as an herbicide. Its structure allows it to inhibit unwanted vegetation effectively while being less harmful to desirable crops. The compound's application in agriculture could lead to more sustainable farming practices by reducing reliance on traditional herbicides that may have detrimental environmental effects .

3.1. Clinical Trials and Pharmacological Studies

Several clinical trials have explored the pharmacological potential of sodium N-oxidobenzamide derivatives, particularly in treating conditions such as hypertension and neurodegenerative diseases. For instance, minoxidil, a well-known derivative of this class of compounds, has been extensively studied for its vasodilatory effects and is used in treating hair loss .

3.2. Mechanistic Investigations

Research has focused on understanding the mechanisms by which sodium N-oxidobenzamide exerts its biological effects. Studies have shown that the N-oxide group can mimic nitric oxide (NO), influencing various signaling pathways involved in vascular regulation and neuronal function . This characteristic opens avenues for developing new therapeutic agents targeting cardiovascular diseases.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Induction of apoptosis |

| Antibacterial agents | Disruption of bacterial cell walls | |

| Prodrugs for targeted delivery | Metabolic activation in specific tissues | |

| Agriculture | Herbicides | Inhibition of unwanted vegetation |

類似化合物との比較

Similar Compounds

Similar compounds to “sodium;N-oxidobenzamide” include other chemical substances with comparable structures and properties. Examples of similar compounds may include:

- CID 2632

- CID 6540461

- CID 5362065

- CID 5479530

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds

特性

IUPAC Name |

sodium;N-oxidobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6NO2.Na/c9-7(8-10)6-4-2-1-3-5-6;/h1-5H,(H-,8,9,10);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZUCVSCZVWCBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。